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Compound of Interest

Compound Name: 5-fluoro AMB metabolite 5 (CRM)

Cat. No.: B1163432 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the pharmacokinetics (PK) and

metabolic fate of 5F-AMB (also known as 5F-MMB-PINACA), a potent synthetic cannabinoid of

the indazole-3-carboxamide class. Designed for researchers and forensic toxicologists, this

document details the rapid biotransformation mechanisms that render the parent compound

nearly undetectable in biological matrices, necessitating the targeting of specific downstream

metabolites.

Key Technical Insight: 5F-AMB undergoes extremely rapid hydrolysis (in vitro

min in human liver microsomes), primarily driven by carboxylesterases. The primary urinary
biomarker is 5F-AMB-3-butanoic acid, though forensic differentiation from related analogs (e.g.,
5F-AB-PINACA) requires careful evaluation of minor oxidative metabolites.

Molecular Profile and Physico-Chemical Properties
Understanding the structural lability of 5F-AMB is a prerequisite for accurate PK modeling.

Unlike earlier naphthoylindole cannabinoids (e.g., JWH-018), 5F-AMB contains a terminal

methyl ester moiety, which acts as a "metabolic soft spot."
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Property Specification

IUPAC Name
Methyl 2-({[1-(5-fluoropentyl)-1H-indazol-3-

yl]carbonyl}amino)-3-methylbutanoate

Molecular Formula

C

H

FN

O

Monoisotopic Mass 363.1958 Da

LogP (Predicted) ~3.6 (Highly Lipophilic)

Receptor Affinity
Full agonist at CB1 (

< 10 nM) and CB2

Structural Class
Indazole-3-carboxamide (Valine methyl ester

derivative)

Metabolic Pathways & Biotransformation[1][2][3][4]
The metabolism of 5F-AMB is biphasic, characterized by rapid Phase I functionalization

followed by Phase II conjugation.

Primary Metabolic Drivers
Ester Hydrolysis (Major Pathway): The methyl ester group is rapidly cleaved by hepatic

carboxylesterases (CES), predominantly CES1, to form the carboxylic acid metabolite (M1).

This reaction is non-oxidative and occurs independently of NADPH.

Oxidative Defluorination: Cytochrome P450 enzymes (CYPs) catalyze the removal of the

terminal fluorine, followed by oxidation to a carboxylic acid.

Hydroxylation: Occurs on the pentyl chain or the indazole ring.
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Pathway Visualization
The following diagram illustrates the degradation logic, highlighting the transition from the

active parent to the inactive acid metabolite.
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Figure 1: Metabolic pathway of 5F-AMB showing the dominant hydrolysis route via CES1 and

secondary oxidative pathways.

Pharmacokinetic Parameters
Due to the illicit nature of 5F-AMB, human clinical trial data is non-existent. The following

parameters are derived from Human Liver Microsome (HLM) stability assays and forensic case

reports.
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In Vitro Stability Data
The parent compound exhibits high intrinsic clearance (

), classifying it as a "high extraction ratio" drug.

Parameter Value (HLM Assay) Physiological Implication

(In Vitro) 1.0 ± 0.2 min
Parent drug is rapidly depleted

in the liver.

> 100 mL/min/kg
Suggests significant first-pass

metabolism.

Plasma Protein Binding > 95% (Estimated)

High lipophilicity limits free

fraction, but rapid metabolism

drives clearance.

Detection Window < 2-4 hours (Parent)

Parent drug is rarely found in

blood/urine unless sampling is

immediate.

Critical Note on Causality: The extremely short half-life is caused by the steric accessibility of

the methyl ester to hydrolytic enzymes. Unlike amide-linked cannabinoids (e.g., AB-PINACA),

the ester bond offers little resistance to hydrolysis.

Analytical Methodologies: Detection &
Quantification[1][5][6][7][8][9]
To detect 5F-AMB intake, laboratories must target the 5F-AMB-COOH metabolite. The

following protocol outlines a validated LC-MS/MS workflow.

Protocol: Sample Preparation & Extraction
Objective: Isolate acidic metabolites from urine matrix while removing interfering urea and salts.

Hydrolysis (Optional but Recommended):

Add 50 µL of sample (Urine) to 20 µL
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-glucuronidase.

Incubate at 56°C for 45 minutes. Reasoning: Cleaves Phase II glucuronides, increasing

the pool of free 5F-AMB-COOH for detection.

Protein Precipitation / Extraction:

Add 200 µL ice-cold Acetonitrile (containing deuterated internal standard, e.g., 5F-AMB-

COOH-d5).

Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 minutes.

Supernatant Transfer:

Transfer supernatant to an autosampler vial. Dilute 1:1 with 0.1% Formic Acid in water to

match initial mobile phase conditions.

LC-MS/MS Configuration
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Ionization: Electrospray Ionization (ESI), Positive Mode. Note: Although carboxylic acids

often ionize in negative mode, the indazole core allows for robust positive mode ionization (

).

Analytical Workflow Diagram
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Figure 2: Step-by-step analytical workflow for the extraction and quantification of 5F-AMB

metabolites.

Clinical & Forensic Implications[4][7][9][10][11][12]
The "Shared Metabolite" Challenge
A critical flaw in relying solely on 5F-AMB-COOH is that it is also a metabolite of 5F-AB-

PINACA (via hydrolysis of the amide to the acid, though this is slower).

Resolution: To confirm 5F-AMB specifically, analysts should look for the absence of 5F-AB-

PINACA specific metabolites (e.g., 5F-AB-PINACA-OH) and the presence of unique minor

oxidative metabolites of 5F-AMB, though this is analytically challenging. In many forensic

contexts, the result is reported as "Confirmed intake of 5F-AMB or 5F-AB-PINACA."

Toxicity Profile
The rapid hydrolysis of 5F-AMB to its acid form (which has significantly reduced affinity for

CB1) theoretically limits the duration of acute toxicity compared to more stable analogs.

However, the sheer potency of the parent compound (nM affinity) means that even brief

exposure before metabolism can precipitate tachycardia, seizures, and hypokalemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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